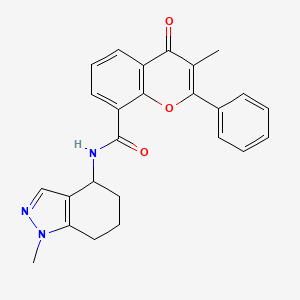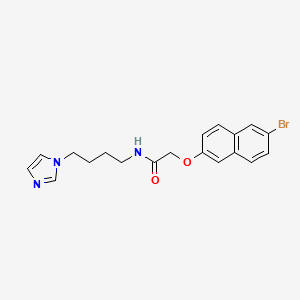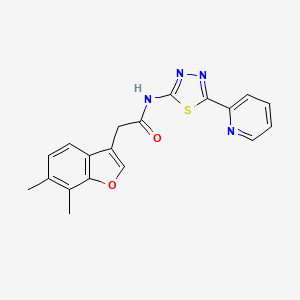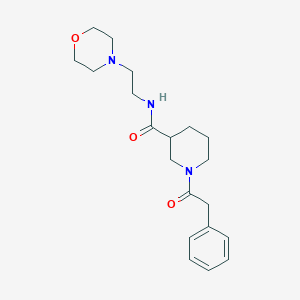![molecular formula C25H32N4O2 B7551311 N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide, commonly known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
AEB071 is a selective inhibitor of protein kinase C (PKC) that binds to the regulatory domain of PKC, preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, AEB071 can modulate these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
AEB071 has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the reduction of cytokine production, and the modulation of cellular processes such as cell proliferation, differentiation, and apoptosis. AEB071 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
AEB071 has several advantages for lab experiments, including its high selectivity for PKC and its favorable safety profile. However, AEB071 also has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research on AEB071, including the development of more potent and selective PKC inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the potential long-term effects of AEB071 and its mechanism of action in different cellular contexts.
Synthesis Methods
The synthesis of AEB071 involves several steps, including the reaction of 1-adamantylamine with ethyl bromoacetate, followed by the reaction of the resulting product with 3-(1H-imidazol-1-yl)propanoic acid. The final step involves the reaction of the intermediate product with 3-aminobenzamide to yield AEB071.
Scientific Research Applications
AEB071 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and cancer. In multiple sclerosis, AEB071 has been shown to reduce the number of inflammatory cells in the central nervous system, leading to a reduction in disease activity. In psoriasis, AEB071 has been shown to reduce the production of cytokines that are responsible for the inflammatory response. In cancer, AEB071 has been shown to inhibit the growth and proliferation of cancer cells.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-17(25-13-18-9-19(14-25)11-20(10-18)15-25)27-24(31)21-3-2-4-22(12-21)28-23(30)5-7-29-8-6-26-16-29/h2-4,6,8,12,16-20H,5,7,9-11,13-15H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCYDLDLIPNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC=C4)NC(=O)CCN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)
![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)

![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)
